molecular formula C11H21NO2 B8242211 2-Amino-3-cyclooctylpropanoic acid

2-Amino-3-cyclooctylpropanoic acid

Cat. No.: B8242211
M. Wt: 199.29 g/mol
InChI Key: PSYRORCNCYQOIA-UHFFFAOYSA-N
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Description

2-Amino-3-cyclooctylpropanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclooctyl group attached to the beta carbon of the propionic acid backbone, with an amino group at the alpha position. This unique structure imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclooctylpropanoic acid typically involves the following steps:

    Amination: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is treated with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Assembly: The final step involves the coupling of the cyclooctyl and amino groups to the propionic acid backbone, often through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Biocatalysis: Using enzymes to catalyze specific steps in the synthesis, improving yield and selectivity.

    Flow Chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of cyclooctanone derivatives.

    Reduction: Reduction of the amino group can yield secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: Cyclooctanone derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-cyclooctylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving amino acids.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclooctylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclooctyl group may enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Amino-3-cyclopentyl-propionic acid
  • 2-Amino-3-cyclohexyl-propionic acid
  • 2-Amino-3-cyclododecyl-propionic acid

Comparison:

  • Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group (cyclopentyl, cyclohexyl, cyclooctyl, cyclododecyl).
  • Chemical Properties: The larger cyclooctyl group in 2-Amino-3-cyclooctylpropanoic acid may confer greater steric hindrance and hydrophobicity compared to smaller cycloalkyl groups.
  • Biological Activity: The unique structure of this compound may result in distinct biological activities and interactions with molecular targets, differentiating it from its analogs.

Properties

IUPAC Name

2-amino-3-cyclooctylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9/h9-10H,1-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRORCNCYQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(Benzhydrylidene-amino)-3-cyclooctyl-propionic acid tert-butyl ester (2.00 g) in methanol (15 mL) was added 10N HCl solution (30 mL) and the mixture heated to reflux. After 20 h, the mixture was allowed to cool to room temperature, diluted with 20 mL of water, transferred to a separatory funnel and washed with ethyl acetate. The aqueous layer was then neutralized with 10N sodium hydroxide solution and further cooled to 0° C. The white solid was filtered off and air dried to give 590 mg of 2-Amino-3-cyclooctyl-propionic acid.
Name
2-(Benzhydrylidene-amino)-3-cyclooctyl-propionic acid tert-butyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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